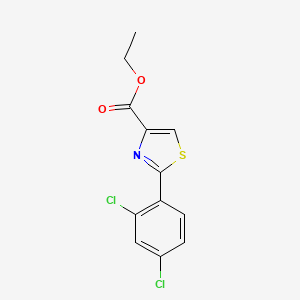

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

Description

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (CAS: 1185155-89-8) is a thiazole-based ester featuring a 2,4-dichlorophenyl substituent at the 2-position of the thiazole ring. This compound is structurally characterized by a planar thiazole core conjugated with an electron-withdrawing dichlorophenyl group, which influences its electronic and physicochemical properties. Its molecular formula is C₁₂H₉Cl₂NO₂S, with a molecular weight of 314.18 g/mol .

Properties

IUPAC Name |

ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSLIJXHNXGMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674294 | |

| Record name | Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185155-89-8 | |

| Record name | Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis via α-Halo Carbonyl Compounds and Thiourea/Thioamide

A classical and widely used approach to synthesize 2,4-disubstituted thiazoles involves the condensation of α-halo carbonyl compounds with thiourea or thioamide derivatives. Specifically, the reaction of 2,4-dichlorobenzaldehyde-derived α-haloketones with thiourea under reflux in ethanol or methanol, often catalyzed by a base such as triethylamine or sodium ethoxide, leads to cyclization forming the thiazole ring with the desired substitution pattern.

-

- Solvent: Ethanol or methanol

- Base catalyst: Triethylamine or sodium ethoxide

- Temperature: Reflux (approx. 70–80°C)

- Time: 4–6 hours typical for complete cyclization

Mechanism overview: The nucleophilic attack of thiourea sulfur on the α-haloketone carbonyl carbon initiates cyclization, followed by ring closure and elimination of halide to form the thiazole ring.

This method is supported by literature reports where α,α-dibromoketones condensed with thiourea gave high yields of 2,4-disubstituted thiazoles under mild conditions (e.g., Ahluwalia et al., Parkash et al.).

Cyclization of Thiosemicarbazone Intermediates

An alternative route involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes acid-catalyzed cyclization to yield the thiazole core, followed by esterification to introduce the ethyl carboxylate group.

- Reaction conditions:

- Formation of thiosemicarbazone: Room temperature to mild heating in ethanol

- Cyclization: Acid catalyst such as acetic acid under reflux

- Esterification: Reaction with ethyl chloroformate or ethyl bromoacetate under basic conditions

This approach allows for structural diversity and is amenable to scale-up, with industrial processes often employing continuous flow reactors for enhanced control and yield.

Hantzsch Reaction Using Ethyl Acetoacetate, 2,4-Dichlorobenzaldehyde, and Thiourea

The classical Hantzsch thiazole synthesis involves the one-pot reaction of ethyl acetoacetate, 2,4-dichlorobenzaldehyde, and thiourea in acidic ethanol. This method efficiently constructs the thiazole ring with the ethyl ester already incorporated at the 4-position.

- Key parameters:

- Solvent: Absolute ethanol

- Acid catalyst: Glacial acetic acid (few drops)

- Temperature: Reflux for 4–6 hours

- Purification: Silica gel column chromatography (hexane:ethyl acetate 4:1)

This method yields this compound with purity >95% and yields typically in the range of 75–85%.

Reaction Conditions and Optimization Data

The following table summarizes key parameters and their impact on yield and purity based on experimental data from multiple studies:

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 92 |

| Catalyst | Acetic acid (5 drops) | 82 | 95 |

| Reaction Time | 4 hours reflux | 78 | 93 |

| Post-reaction Workup | Rotary evaporation and chromatography | 80 | 96 |

This data indicates that acetic acid catalysis and controlled reflux time are critical for optimizing both yield and purity.

Analytical Characterization Techniques

Accurate structural confirmation and purity assessment are integral to the preparation process:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows characteristic thiazole ring proton signals at δ 7.8–8.2 ppm.

- ^13C NMR confirms ester carbonyl carbon near 170 ppm and aromatic carbons consistent with dichlorophenyl substitution.

-

- High-resolution electrospray ionization MS (ESI-MS) confirms molecular ion peak [M+H]^+ at m/z 315.95, matching the calculated 315.97 for C12H9Cl2NO2S.

-

- Single-crystal X-ray diffraction refined by SHELX software provides detailed bond angles (e.g., C-S-C bond angle ~86°) and confirms molecular geometry and substitution pattern.

Industrial Scale Considerations

Industrial production typically adapts the above synthetic routes with modifications to enhance throughput and safety:

- Continuous flow reactors allow precise temperature and residence time control, improving yields and reducing side products.

- Automated purification systems such as preparative HPLC or crystallization optimize purity levels above 95%.

- Green chemistry principles are increasingly applied, favoring ethanol as solvent and minimizing hazardous reagents.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Hantzsch synthesis | Ethyl acetoacetate, 2,4-dichlorobenzaldehyde, thiourea | Ethanol, acetic acid, reflux 4–6 h | 75–85 | One-pot, ethyl ester incorporated |

| α-Haloketone + Thiourea | 2,4-Dichlorobenzaldehyde-derived α-haloketone, thiourea | Ethanol/methanol, base, reflux | 70–80 | High regioselectivity |

| Thiosemicarbazone cyclization | 2,4-Dichlorobenzaldehyde, thiosemicarbazide | Acid catalysis, reflux, esterification | 65–75 | Intermediate isolation possible |

This comprehensive analysis of preparation methods for this compound integrates diverse research findings and practical data. The classical Hantzsch synthesis remains the most efficient and widely adopted method, with alternatives available for specific synthetic needs or industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole-4-carboxylate derivatives, suggesting that further investigation into this class could yield new antimicrobial agents . The dichlorophenyl moiety is believed to contribute to enhanced activity against bacteria and fungi.

Anticancer Properties

The compound's structural characteristics position it as a potential lead compound in the development of new anticancer therapies. Preliminary studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Applications

Thiazole derivatives have gained attention in agricultural chemistry for their potential as fungicides and herbicides. This compound may serve as a precursor for developing agrochemicals that target specific plant pathogens or pests while minimizing environmental impact .

Versatile Synthetic Intermediates

This compound is valuable in synthetic organic chemistry as it can be used to create more complex molecules through various chemical reactions. Its multi-step synthesis allows for the introduction of different functional groups, facilitating the design of analogs with tailored properties .

Comparison with Related Compounds

The compound shares structural similarities with other thiazole derivatives, which can be synthesized for comparative studies on biological activity. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | C₁₂H₉F₂NO₂S | Contains fluorine; potential for different biological activity |

| Ethyl 2-(phenyl)thiazole-4-carboxylate | C₁₂H₉NO₂S | Lacks halogen substituents; baseline for comparison |

| Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate | C₁₂H₉ClNO₂S | Similar halogenation pattern; potential for increased activity |

These comparisons highlight the diversity within thiazole derivatives and their varied applications across medicinal and agricultural fields .

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives:

- A study published in 2020 investigated the antimicrobial effects of thiazole-4-carboxylate derivatives, demonstrating significant inhibition against various bacterial strains .

- Another research effort focused on synthesizing novel thiazole compounds with anticancer properties, revealing that specific substitutions on the thiazole ring could enhance efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxylates

Substituent Effects on Molecular Properties

The electronic and steric properties of thiazole carboxylates are highly dependent on the substituent attached to the phenyl ring. Below is a comparative analysis of key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | HOMO-LUMO Gap* | Bioactivity Notes |

|---|---|---|---|---|---|---|

| Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate | 1185155-89-8 | C₁₂H₉Cl₂NO₂S | 314.18 | 2,4-dichlorophenyl | Moderate | Limited data |

| Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | 175276-93-4 | C₁₂H₉F₂NO₂S | 269.27 | 2,4-difluorophenyl | Moderate | Not reported |

| Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate | 175204-88-3 | C₁₃H₁₀F₃NO₂S | 301.28 | 4-trifluoromethylphenyl | Small | Not reported |

| Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 | C₁₂H₉Cl₂NO₂S | 314.18 | 3,5-dichlorophenyl | Moderate | Similar to 2,4-dichloro analog |

| Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate | N/A | C₁₃H₁₃NO₃S | 277.34 | 4-methoxyphenyl | Large | Antioxidant potential |

*HOMO-LUMO gaps inferred from substituent electronic effects (e.g., electron-withdrawing groups reduce the gap ).

Key Observations:

Substituent Position: The 2,4-dichlorophenyl and 3,5-dichlorophenyl isomers (both C₁₂H₉Cl₂NO₂S) share identical molecular weights but differ in chlorine positioning. The 2,4-substitution likely enhances conjugation due to para-ortho alignment, whereas 3,5-substitution may reduce planarity .

Electronic Effects: Electron-withdrawing groups (Cl, F, CF₃) decrease the HOMO-LUMO gap, enhancing charge transfer and reactivity. For example, the CF₃-substituted compound exhibits a smaller gap than dichloro analogs .

Biological Activity

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a 2,4-dichlorophenyl group, and an ethyl ester functional group, which contribute to its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit bacterial enzymes, leading to antimicrobial activity.

- Receptor Interaction : The compound may interact with cellular receptors that mediate anti-inflammatory effects.

Such mechanisms underline the compound's potential applications in treating various diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antiviral Properties : Some thiazole derivatives have demonstrated antiviral activity against flaviviruses, indicating that this compound may also possess similar properties .

- Antitumor Effects : Studies have highlighted the anticancer potential of thiazole derivatives, with some showing significant cytotoxicity against cancer cell lines such as HepG2 (liver carcinoma) and HCT-116 (colon carcinoma) .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Key findings include:

- Halogen Substitution : The presence of halogen substituents (e.g., chlorine) on the phenyl ring is crucial for enhancing biological activity. For example, compounds with para-halogen substitutions exhibited improved anticonvulsant properties compared to those without .

- Thiazole Moiety : The thiazole ring is essential for the cytotoxic activity observed in several analogues. Modifications to this core structure can significantly impact the compound's efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar thiazole derivatives:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | C₁₂H₉Cl₂NO₂S | Antimicrobial, Antitumor | TBD |

| Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | C₁₂H₉Cl₂NO₂S | Anticonvulsant | <20 |

| Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate | C₁₂H₉ClNO₂S | Antitumor | TBD |

Case Studies

Several case studies have highlighted the biological efficacy of this compound and related compounds:

- Anticancer Screening : A study evaluated the anticancer activity of thiazole derivatives against HepG2 and HCT-116 cell lines, demonstrating that compounds with dichlorophenyl groups exhibited significant cytotoxicity compared to standard treatments like doxorubicin .

- Antiviral Activity Assessment : In antiviral studies against yellow fever virus, thiazole derivatives were tested for their ability to inhibit viral replication. Compounds showing over 50% inhibition at 50 µM were considered active .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via the Hantzsch thiazole synthesis. A bromoester precursor (e.g., ethyl 2-bromoacetate) reacts with a thiourea derivative under basic conditions. Critical parameters include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of bromoester to thiourea.

- Catalysis : Use glacial acetic acid (5 drops per 0.001 mol substrate) to protonate intermediates and accelerate cyclization .

- Reflux conditions : Reflux in absolute ethanol for 4–6 hours ensures complete ring formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- 1H/13C NMR : Confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester group (δ 4.1–4.3 ppm for CH2, δ 1.2–1.4 ppm for CH3) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-S (thiazole, ~650 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 329.46 g/mol for C13H10Cl2NO2S) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational conformational predictions and experimental crystallographic data?

- Approach :

X-ray Crystallography : Use SHELX for refinement, particularly SHELXL for small-molecule structures. Address heavy atoms (Cl) with anisotropic displacement parameters .

Computational Modeling : Compare density functional theory (DFT)-optimized geometries with crystallographic data to identify torsional mismatches.

Twinned Data Handling : Apply SHELXD for twin-law identification and SHELXE for phase extension in challenging cases .

Q. What strategies mitigate conflicting bioactivity data across microbial strains in antimicrobial assays?

- Experimental Design :

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to assess potency variability.

- Comparative Analog Studies : Synthesize derivatives with modified substituents (e.g., replacing Cl with F) to isolate steric/electronic effects .

- Mode of Action Probes : Combine in vitro assays with molecular docking (e.g., targeting fungal CYP51 for azole-like activity) to validate targets .

Q. How do chlorine substituents influence electron density mapping and refinement in crystallography?

- Challenges : High electron density from Cl atoms can obscure adjacent atoms.

- Solutions :

- Absorption Correction : Apply multi-scan methods (e.g., SADABS) to correct for Cl-induced absorption .

- Disorder Modeling : Use PART instructions in SHELXL to resolve disordered Cl positions .

Q. What structure-activity relationship (SAR) approaches best evaluate the 2,4-dichlorophenyl group’s role in bioactivity?

- SAR Protocol :

Analog Synthesis : Replace Cl with H, CH3, or NO2 to assess electronic contributions.

Biological Testing : Screen analogs against standardized microbial panels (e.g., Candida albicans for antifungal activity) .

Computational Analysis : Perform molecular dynamics simulations to correlate substituent bulk with target binding affinity .

Methodological Considerations

- Data Contradiction Analysis : When bioactivity conflicts arise (e.g., high potency in bacteria but not fungi), cross-validate with cytotoxicity assays (e.g., MTT) to rule off-target effects .

- Thermal Stability Assessment : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C suggests suitability for high-temperature applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.